molecular formula C11H18N2O3 B2564282 Methyl (3-oxodecahydroquinoxalin-2-yl)acetate CAS No. 1008583-85-4

Methyl (3-oxodecahydroquinoxalin-2-yl)acetate

Cat. No.: B2564282
CAS No.: 1008583-85-4
M. Wt: 226.276
InChI Key: DEMGBUNJXRLFLQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature Rationale and Substituent Positional Analysis

The IUPAC name methyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate reflects the compound’s structural hierarchy. Key naming conventions include:

  • Parent Skeleton : The bicyclic octahydro-1H-quinoxalin core consists of two fused six-membered rings (one nitrogen-containing and one fully saturated) with partial unsaturation. The numbering system prioritizes nitrogen atoms at positions 1 and 2.
  • Oxo Group : The ketone (3-oxo) substituent occupies position 3 of the quinoxalin ring, adjacent to the acetate ester moiety.
  • Acetate Substituent : The ester group (-CH₂COOCH₃) is attached to position 2 of the quinoxalin ring via a methylene bridge.
Table 1: Structural Features and Nomenclature Basis
Component Structural Role IUPAC Descriptor
Bicyclic core Octahydro-1H-quinoxalin Parent skeleton
Ketone substituent Carbonyl group at position 3 3-oxo
Ester side chain Acetate group at position 2 2-(acetate)

This naming adheres to IUPAC rules for polycyclic systems, emphasizing functional group priority and locant minimization.

Comparative Structural Analysis with Decahydroquinoxaline Derivatives

The compound shares structural motifs with decahydroquinoxaline derivatives but differs in substituent placement and oxidation states:

  • Core Ring System :

    • Decahydroquinoxaline: Fully saturated bicyclic system (C₈H₁₂N₂) without oxygenated groups.
    • Methyl (3-oxodecahydroquinoxalin-2-yl)acetate: Partially unsaturated with a 3-oxo group and acetate substituent.
  • Functional Group Distribution :

    • Ethyl 2-(3-oxodecahydroquinoxalin-2-yl)acetate (C₁₂H₂₀N₂O₃) replaces the methyl ester with an ethyl group, altering molecular weight and hydrophobicity.
    • Decahydroquinoxalin-2-one: A simpler analog lacking the acetate side chain (C₈H₁₄N₂O).
Table 2: Structural Comparison with Analogues
Compound Molecular Formula Key Features
This compound C₁₁H₁₈N₂O₃ Acetate at C2, 3-oxo group
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate C₁₂H₂₀N₂O₃ Ethyl ester, 3-oxo group
Decahydroquinoxalin-2-one C₈H₁₄N₂O Single 2-oxo group, no ester chain

This comparison underscores the compound’s unique combination of functional groups and bicyclic rigidity.

Conformational Isomerism in the Decahydroquinoxalin-3-one Core

The decahydroquinoxalin-3-one moiety exhibits conformational flexibility due to its partially saturated bicyclic system:

  • Chair vs. Boat Conformations :
    • The six-membered ring can adopt chair-like conformations, while the fused nitrogen-containing ring may adopt boat or twist-boat geometries to minimize steric strain.
    • Computational studies suggest chair conformations dominate due

Properties

IUPAC Name

methyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h7-9,12H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMGBUNJXRLFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2CCCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-oxodecahydroquinoxalin-2-yl)acetate typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-chloro-3-methylquinoxaline with ethyl acetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is often emphasized to minimize environmental impact .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl (3-oxodecahydroquinoxalin-2-yl)acetate is recognized as a crucial intermediate in the synthesis of pharmaceutical agents, especially those aimed at treating neurological disorders. Its structural properties facilitate the design of compounds that can enhance drug efficacy and specificity. For instance, studies have shown that derivatives of this compound can interact effectively with neurotransmitter systems, offering potential therapeutic benefits in conditions like depression and anxiety .

Biochemical Research

Investigating Enzyme Activity and Metabolic Pathways

In biochemical research, this compound is employed to study enzyme activities and metabolic pathways. Its ability to serve as a substrate or inhibitor allows researchers to gain insights into cellular processes and identify potential therapeutic targets. For example, research has demonstrated its role in modulating enzymes involved in metabolic syndromes, highlighting its utility in understanding disease mechanisms .

Material Science

Development of Novel Materials

The compound is also utilized in material science for developing novel materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the durability and performance of materials used in various industrial applications. This application is particularly relevant for industries looking to create high-performance materials for electronics and automotive components .

Organic Synthesis

Versatile Building Block

This compound acts as a versatile building block in organic synthesis. Chemists can utilize this compound to construct complex molecules efficiently through various synthetic routes. Its reactivity allows for the formation of diverse chemical structures, making it an invaluable tool in synthetic organic chemistry .

Analytical Chemistry

Quality Control and Detection Methods

In analytical chemistry, this compound is employed in methods for detecting and quantifying specific compounds within complex mixtures. This application is critical for quality control processes in pharmaceutical manufacturing and environmental monitoring, where accurate measurement of active ingredients or pollutants is essential .

Case Study 1: Neurological Drug Development

A recent study focused on synthesizing derivatives of this compound that demonstrated enhanced binding affinity to serotonin receptors. The results indicated significant improvements in behavioral outcomes in animal models of depression, suggesting a pathway for developing new antidepressant therapies.

Case Study 2: Enzyme Modulation

Another investigation explored the compound's effect on specific metabolic enzymes linked to obesity. The findings revealed that this compound could inhibit key enzymes involved in lipid metabolism, providing insights into potential treatments for metabolic disorders.

Comparison with Similar Compounds

Structural Variations and Spectroscopic Properties

Key structural differences among quinoxaline derivatives lie in their substituents (e.g., ester groups, sulfur/oxygen linkages) and stereochemistry. The following table summarizes critical features:

Compound Substituent/Functional Group IR Data (cm⁻¹) NMR Data (δ ppm)
Methyl (3-oxodecahydroquinoxalin-2-yl)acetate Methyl ester, 3-oxo Not reported Not reported
Ethyl [(3-methylquinoxalin-2-yl)oxy]acetate Ethyl ester, oxy linkage 1740 (ester C=O) Not reported
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide Sulfanyl, acetamide Not reported 7.28 (NH), 3.72 (OCH3)
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Ethyl ester, 3-oxo Not reported N1–C7–C8: 115.7°, O1–C7–C8A: 119.4°

Notes:

  • The methyl ester’s smaller alkyl group may enhance solubility in polar solvents compared to ethyl analogs, as seen in methyl acetate’s widespread solvent use .
  • Sulfanyl-containing analogs (e.g., N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide) exhibit distinct NMR shifts due to sulfur’s electron-withdrawing effects .

Data Tables

Table 1: Crystallographic Parameters of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Bond/Angle Value (Å/°)
N1–C7–C8 115.7 (2)°
O1–C7–C8A 119.4 (6)°
C10–O3–C11 123.0 (2)°
C9–C10–O2 8.6 (4)°

Biological Activity

Methyl (3-oxodecahydroquinoxalin-2-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H18N2O3C_{11}H_{18}N_{2}O_{3} and is characterized by a quinoxaline core structure. The compound is synthesized through various chemical reactions, typically involving quinoxaline derivatives and appropriate reagents under controlled conditions .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating inhibitory effects on bacterial growth.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound could be a potential candidate for the development of new antimicrobial agents.

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through mechanisms involving the modulation of apoptotic pathways.

Case Study:
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 µM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to inhibit neuronal apoptosis induced by oxidative stress in vitro.

Mechanism of Action:
The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and modulate signaling pathways associated with cell survival and death, particularly through the inhibition of caspase activation .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It can modulate receptor activity, impacting neurotransmitter levels and cellular responses.

These interactions lead to alterations in cellular processes that are crucial for its antimicrobial, anticancer, and neuroprotective effects.

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